molecular formula C29H22ClFN6O3S2 B2921893 N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 362506-51-2

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2921893
CAS No.: 362506-51-2
M. Wt: 621.1
InChI Key: JYBKGWNMGUFWCW-UHFFFAOYSA-N
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Description

“N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide” is a complex organic compound that features multiple functional groups, including a triazole ring, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide” involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Synthesis of the Pyrazole Ring: This step may involve the reaction of a hydrazine derivative with a β-diketone.

    Coupling Reactions: The triazole and pyrazole intermediates can be coupled using a thiol-based linker.

    Final Assembly: The furan-2-carboxamide moiety is introduced in the final step, often through an amide coupling reaction.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiol linker can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets.

Medicine

In medicine, this compound could be investigated as a potential drug candidate. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide” would depend on its specific application. In a medicinal context, it may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide: is similar to other compounds containing triazole, pyrazole, and furan rings.

    This compound: is unique due to its specific combination of functional groups and the presence of a thiol linker.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple heterocyclic rings and functional groups

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClFN6O3S2/c30-19-4-1-5-21(14-19)36-26(16-32-28(39)24-6-2-12-40-24)33-34-29(36)42-17-27(38)37-23(18-8-10-20(31)11-9-18)15-22(35-37)25-7-3-13-41-25/h1-14,23H,15-17H2,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBKGWNMGUFWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClFN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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